ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydrazinylidene group attached to a dichlorophenyl ring, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 2,5-dichlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-chloro-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate
- Ethyl 2-(2,4-dichlorophenyl)acetate
- Ethyl 2-(2,5-dichlorophenyl)acetate
Uniqueness
Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate is unique due to its specific hydrazinylidene linkage and the presence of two chlorine atoms on the phenyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9Cl3N2O2 |
---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-5-6(11)3-4-7(8)12/h3-5,14H,2H2,1H3/b15-9+ |
InChI Key |
JSJNQOAPZJPWKM-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=CC(=C1)Cl)Cl)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.